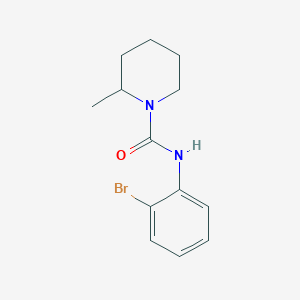
3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide
Vue d'ensemble
Description
3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide, also known as CTB or Compound 32, is a chemical compound that has been studied for its potential use in scientific research.
Mécanisme D'action
3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide acts as a partial agonist at the dopamine D3 receptor. It has been shown to stimulate the release of dopamine in the brain, which may be responsible for its effects on behavior. 3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide also has activity at the sigma-1 receptor, although the exact mechanism of action at this receptor is not well understood.
Biochemical and Physiological Effects
3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide has been shown to have a variety of effects on behavior in animal studies. It has been shown to reduce cocaine self-administration and cocaine-induced reinstatement of drug-seeking behavior. 3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide has also been shown to reduce anxiety-like behavior in mice. In addition, 3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide has been shown to have antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide in lab experiments is its high affinity and selectivity for the dopamine D3 receptor. This makes it a useful tool for studying this receptor and its role in behavior. However, one limitation of using 3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide is its relatively low potency compared to other compounds that target the dopamine D3 receptor. This may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide. One area of interest is its potential use as a treatment for drug addiction. Its ability to reduce cocaine self-administration and reinstatement of drug-seeking behavior make it a promising candidate for further study in this area. Another area of interest is its potential use as an antidepressant. Its antidepressant-like effects in animal models suggest that it may have potential as a treatment for depression. Finally, further research is needed to better understand the mechanism of action of 3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide at the sigma-1 receptor, which may have implications for its use in treating neurological disorders.
Applications De Recherche Scientifique
3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide has been studied for its potential use as a tool compound in scientific research. It has been shown to bind to the dopamine D3 receptor with high affinity and selectivity, making it a useful tool for studying this receptor. 3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide has also been used in studies of the dopamine D2 receptor and the sigma-1 receptor.
Propriétés
IUPAC Name |
N-benzhydryl-3-chloro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNOS/c23-19-17-13-7-8-14-18(17)26-21(19)22(25)24-20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,20H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCZPFIHTNMSKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-thia-1-azatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene-5-carboxylic acid](/img/structure/B4775169.png)

![butyl 3-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B4775183.png)
![N-{3-[(ethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4775188.png)
![5-chloro-2-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4775189.png)
![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenecarboxamide](/img/structure/B4775202.png)
![4-cyano-5-{[2-cyano-3-(1-isopropyl-1H-indol-3-yl)acryloyl]amino}-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B4775203.png)
![methyl 4-[5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4775208.png)
![N-(2,4-dichlorophenyl)-2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4775216.png)
![2-[5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B4775225.png)
![4-{[(4-ethoxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4775232.png)
![2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-hydroxyethyl)acetamide](/img/structure/B4775244.png)

![5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4775256.png)